molecular formula C8H6ClN3 B15230446 4-Chloro-2-methylpyrido[4,3-d]pyrimidine

4-Chloro-2-methylpyrido[4,3-d]pyrimidine

Número de catálogo: B15230446
Peso molecular: 179.60 g/mol
Clave InChI: UCUWETUKFQSXKN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloro-2-methylpyrido[4,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrimidine scaffold with a chloro substituent at position 4 and a methyl group at position 2. Pyrido[4,3-d]pyrimidines are structurally analogous to purine bases, making them pivotal in medicinal chemistry for designing kinase inhibitors, antiviral agents, and anticancer drugs. The chloro and methyl substituents modulate electronic and steric properties, influencing reactivity, solubility, and binding affinity to biological targets .

Propiedades

Fórmula molecular

C8H6ClN3

Peso molecular

179.60 g/mol

Nombre IUPAC

4-chloro-2-methylpyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8H6ClN3/c1-5-11-7-2-3-10-4-6(7)8(9)12-5/h2-4H,1H3

Clave InChI

UCUWETUKFQSXKN-UHFFFAOYSA-N

SMILES canónico

CC1=NC2=C(C=NC=C2)C(=N1)Cl

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylpyrido[4,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-3-chloropyridine with formamide under reflux conditions can yield 4-Chloro-2-methylpyrido[4,3-d]pyrimidine .

Industrial Production Methods

Industrial production of 4-Chloro-2-methylpyrido[4,3-d]pyrimidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-methylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-methylpyrido[4,3-d]pyrimidine .

Aplicaciones Científicas De Investigación

4-Chloro-2-methylpyrido[4,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-methylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, thereby interfering with DNA synthesis and cell proliferation .

Comparación Con Compuestos Similares


Key Observations :

  • Substituent Effects : The chloro group enhances electrophilicity at C4, facilitating nucleophilic substitution reactions. Methyl groups improve lipophilicity but reduce polarity compared to trifluoromethyl or difluoromethyl substituents .

Kinase Inhibition

  • Pyrido[4,3-d]pyrimidines: Derivatives like 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine (Figure 4A in ) exhibit kinase inhibitory activity due to interactions with ATP-binding pockets.
  • Pyrido[3,4-d]pyrimidines: Compound 24d (3-[(2-(2,3-difluorobenzylmercapto)-pyrido[3,4-d]pyrimidine-4-yl)amino]ethanol) acts as a CXCR2 chemokine receptor antagonist, highlighting scaffold versatility .
  • Pyrazolo[4,3-d]pyrimidines : Unlike pyrido derivatives, pyrazolo analogues (e.g., compounds 2–8 in ) lack Abl kinase inhibition at micromolar concentrations, attributed to the absence of NH groups critical for binding .

Antiviral and Antitumor Potential

  • Pyrido[3,4-d]pyrimidines : Derivatives with acrylamide substituents (e.g., Figure 4E in ) show antitumor activity by targeting CDK2/Cyclin E .

Physicochemical and Electronic Properties

Lipophilicity and Solubility

  • Lipophilicity : Measured via RP-HPLC (C-18) and IAM chromatography (pH 7.4) for pyrazolo[4,3-d]pyrimidines shows log kw values ranging from 1.2–3.5, influenced by alkyl/aryl substituents .
  • pH Stability : Pyrido[4,3-d]pyrimidines exhibit stable electronic structures across pH 4–7.4, critical for oral bioavailability .

Electronic Structure

  • HOMO-LUMO Gaps : For pyrazolo[4,3-d]pyrimidines, HOMO-LUMO gaps are narrow (1.437 kcal/mol), indicating similar reactivity and stability across derivatives .
  • Dipole Moments : Pyrazolo[4,3-d]pyrimidines exhibit dipole moments of 3.100–8.420 D, aligned with the pyrimidine ring’s π-system, affecting solubility and membrane permeability .

Q & A

Q. What are the key synthetic strategies for constructing the pyrido[4,3-d]pyrimidine core in 4-chloro-2-methyl derivatives?

The pyrido[4,3-d]pyrimidine scaffold can be synthesized via Staudinger/aza-Wittig tandem reactions using 5-acyl-4-(β-azidoalkyl)-1,2,3,4-tetrahydro-pyrimidin-2-ones as precursors. For example, 3-azidoaldehydes react with urea derivatives under NaH catalysis, followed by cyclization in ethanol with TsOH to yield the core structure. Optimization includes controlling reaction time (4–12 hours) and temperature (reflux conditions) to achieve yields up to 77% .

Q. How can NMR spectroscopy resolve structural ambiguities in substituted pyrido[4,3-d]pyrimidines?

1H^1H and 13C^{13}C NMR are critical for confirming regiochemistry. For example, in 6,7-disubstituted derivatives, coupling constants (e.g., J=2.7HzJ = 2.7 \, \text{Hz}) and chemical shifts (e.g., δ 5.46 ppm for CH protons) distinguish between stereoisomers. 15N^{15}N-HMBC correlations further verify connectivity between nitrogen atoms and adjacent carbons .

Q. What purification methods ensure high-purity 4-chloro-2-methylpyrido[4,3-d]pyrimidine derivatives?

Recrystallization from DMF/ethanol mixtures or acetic acid is commonly used. For polar intermediates, column chromatography (silica gel, eluent: CH2 _2Cl2 _2/MeOH 9:1) achieves >95% purity. Solvent selection is critical to avoid solubility issues, as seen in failed attempts with THF for certain intermediates .

Advanced Research Questions

Q. How do reaction mechanisms differ in the formation of stereoisomers during pyrido[4,3-d]pyrimidine synthesis?

Stereochemical outcomes depend on the configuration of starting materials. For instance, when using 3-azidoaldehydes with pre-existing chiral centers, the aza-Wittig step retains stereochemistry, yielding a 1:1 mixture of diastereomers. In contrast, reactions with achiral aldehydes favor a single isomer due to planar transition states during cyclization .

Q. What strategies mitigate low yields in multi-step syntheses of halogenated pyrido[4,3-d]pyrimidines?

Yield drops often occur during halogenation (e.g., introducing Cl at position 4). Using N-chlorosuccinimide (NCS) in DMF at 0°C improves selectivity, minimizing overhalogenation. Monitoring via TLC (hexane/ethyl acetate 3:1) ensures reaction termination before byproduct formation .

Q. How can computational modeling predict biological activity of 4-chloro-2-methylpyrido[4,3-d]pyrimidine analogs?

Molecular docking (e.g., AutoDock Vina) against kinase targets (e.g., EGFR) identifies key interactions: the chloro group at position 4 forms hydrophobic contacts, while the methyl group at position 2 stabilizes the binding pocket. In vitro validation via MTT assays on cancer cells (e.g., MCF-7) correlates docking scores with IC50_{50} values .

Q. Why do certain reaction conditions lead to contradictory yield data for similar intermediates?

Discrepancies arise from solvent polarity and catalyst loading. For example, NaH in THF vs. methanol alters nucleophilicity, affecting substitution rates. In one case, THF increased byproducts (e.g., sulfoxides) due to slower reaction kinetics, reducing yields by 20% compared to methanol .

Q. What role do substituents play in modulating the electrophilicity of the pyrido[4,3-d]pyrimidine core?

Electron-withdrawing groups (e.g., Cl at position 4) enhance electrophilicity at position 2, facilitating nucleophilic attacks (e.g., by amines or thiols). Hammett studies (σp _p values) show a linear correlation between substituent electronegativity and reaction rates in SNAr mechanisms .

Q. How can isotopic labeling (e.g., 2H^2H2H) track metabolic pathways of 4-chloro-2-methylpyrido[4,3-d]pyrimidine?

Deuterated analogs (e.g., 3-(2-chloroethyl-d4 _4) derivatives) synthesized via H2 _2O/D2 _2O exchange under acidic conditions allow LC-MS tracking in hepatocyte metabolism studies. MS/MS fragmentation patterns differentiate parent compounds from metabolites .

Q. What analytical challenges arise in characterizing hygroscopic pyrido[4,3-d]pyrimidine intermediates?

Hygroscopic intermediates (e.g., hydroxylated precursors) require anhydrous handling under argon. Karl Fischer titration ensures solvent-free samples, while dynamic vapor sorption (DVS) quantifies moisture uptake, which can alter NMR spectra (e.g., broadening of NH peaks) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.